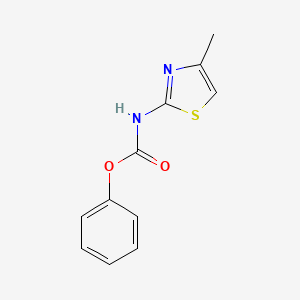

Phenyl (4-methylthiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYDFOVMXTZFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl (4-methylthiazol-2-yl)carbamate chemical structure and properties

Structural Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a high-value electrophilic intermediate in organic synthesis, specifically designed as a stable, crystalline equivalent of 4-methylthiazol-2-yl isocyanate.[1] In medicinal chemistry, this compound serves as a "masked isocyanate" reagent, facilitating the safe and efficient construction of unsymmetrical urea pharmacophores—a structural motif prevalent in kinase inhibitors (e.g., CDKs) and anti-inflammatory agents. This guide delineates its physiochemical properties, synthesis, and mechanistic behavior, providing researchers with a robust framework for its utilization in drug discovery campaigns.

Chemical Identity & Physiochemical Profile[1][2][3]

The compound features a carbamate linker connecting a lipophilic phenyl group and a polar, electron-deficient 4-methylthiazole ring.[1] The phenoxy moiety acts as a leaving group upon nucleophilic attack, while the thiazole ring modulates the acidity of the carbamate nitrogen, influencing reactivity.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |

| CAS Number | 813445-31-7 |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.27 g/mol |

| SMILES | CC1=CSC(=N1)NC(=O)Oc2ccccc2 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |

| Reactivity Class | Activated Carbamate / Acylating Agent |

Structural Analysis

The electrophilicity of the carbonyl carbon is enhanced by two factors:

-

Inductive Effect: The electronegative oxygen of the phenoxy group pulls electron density away from the carbonyl.

-

Resonance: The electron-withdrawing nature of the thiazole ring (via the imine nitrogen) increases the acidity of the N-H proton (pKa approx. 10-11). This acidity is critical for the base-mediated elimination mechanism described in Section 3.[1]

Synthetic Architecture & Optimization[1]

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate is achieved through the acylation of 2-amino-4-methylthiazole with phenyl chloroformate.[1] This reaction must be carefully controlled to prevent the formation of bis-acylated byproducts.[1]

Synthesis Workflow

The following diagram illustrates the critical reaction pathway and necessary process controls.

Protocol 1: Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate

Objective: Isolate high-purity carbamate free from unreacted amine or bis-carbamate impurities.[1]

-

Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-methylthiazole (10.0 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (12.0 mmol) or Triethylamine (12.0 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine is preferred to minimize harsh exotherms.[1]

-

Acylation: Add Phenyl chloroformate (10.5 mmol) dropwise over 20 minutes. The slow addition is crucial to maintain stoichiometry locally and prevent the amine from reacting twice.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the solid from EtOAc/Hexane to yield the target compound.

Reactivity & Mechanistic Insights: The "Masked Isocyanate"

While phenyl carbamates can react via direct nucleophilic attack (BAc2 mechanism), N-monosubstituted aryl carbamates like this compound predominantly react via an E1cB (Elimination Unimolecular conjugate Base) mechanism when treated with amines in the presence of base.

Mechanism of Aminolysis

The phenoxy group acts as a leaving group, but not directly. The base first deprotonates the carbamate nitrogen, facilitating the elimination of phenol to generate a transient, highly reactive isocyanate intermediate. The amine nucleophile then attacks this isocyanate to form the urea.

-

Selectivity: The reaction rate is independent of the incoming amine's nucleophilicity but dependent on the acidity of the carbamate N-H.

-

Safety: It avoids the handling of volatile, toxic, and unstable isocyanates, generating them in situ only as needed.

Applications in Medicinal Chemistry

This compound is a staple in the synthesis of unsymmetrical ureas , a privileged scaffold in drug discovery.

Kinase Inhibitors (CDKs)

Thiazole-ureas are potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1][6] The 4-methylthiazole headgroup fits into the ATP-binding pocket, while the urea linker forms critical hydrogen bonds with the hinge region of the kinase [1].

Antimicrobial & Anthelmintic Agents

Derivatives synthesized from this carbamate have shown efficacy against Mycobacterium tuberculosis and various helminths. The lipophilicity of the phenyl/thiazole combination aids in cell membrane penetration [2].

Protocol 2: General Aminolysis (Urea Synthesis)

Objective: Convert the carbamate to a urea derivative.

-

Dissolution: Dissolve Phenyl (4-methylthiazol-2-yl)carbamate (1.0 eq) in DMSO or Acetonitrile .

-

Nucleophile Addition: Add the target amine (R-NH₂, 1.1 eq).

-

Catalysis: Add a non-nucleophilic base like DIPEA (1.2 eq).[1]

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

-

-

Heating: Heat the mixture to 60–80°C for 2–6 hours.

-

Monitoring: The formation of the urea is often accompanied by the release of phenol.

-

-

Isolation: Pour into ice water. The urea product typically precipitates. Filter, wash with water and diethyl ether to remove phenol, and dry.

References

-

National Center for Biotechnology Information. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate. PubChem.[6] Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

- 1. 813445-31-7|Phenyl (4-methylthiazol-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]

An In-depth Technical Guide to Phenyl (4-methylthiazol-2-yl)carbamate (CAS Number 813445-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic chemical compound featuring a carbamate functional group attached to a 4-methylthiazole ring.[1] This molecule belongs to a class of thiazole derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Structurally related compounds have been investigated for their potential as therapeutic agents, particularly as enzyme inhibitors.[1] This guide provides a comprehensive overview of the available technical information on Phenyl (4-methylthiazol-2-yl)carbamate, including its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols for its investigation. The focus will be on its potential role as a modulator of sirtuin activity, a promising area for drug discovery.

Introduction and Chemical Properties

Phenyl (4-methylthiazol-2-yl)carbamate is classified as a chemical building block for the synthesis of more complex, biologically active molecules.[1] The core structure combines a phenyl carbamate moiety with a substituted thiazole ring, a scaffold known to be "privileged" in drug discovery due to its presence in numerous bioactive compounds.[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 813445-31-7 |

| Molecular Formula | C₁₁H₁₀N₂O₂S[2][3] |

| Molecular Weight | 234.27 g/mol [2][3] |

| IUPAC Name | phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate[1] |

| SMILES Code | O=C(OC1=CC=CC=C1)NC2=NC(C)=CS2[2][3] |

Safety Information:

| Hazard Statements | Precautionary Statements |

| H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3] | P261, P280, P301+P312, P302+P352, P305+P351+P338[2][3] |

Synthesis

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate and related carbamates can be achieved through several established chemical reactions.

Synthesis from 4-methylthiazol-2-amine

A common and direct method for the synthesis of Phenyl (4-methylthiazol-2-yl)carbamate involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate.[1] This reaction is typically carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).[1] The reaction mixture is stirred at room temperature for several hours, after which the product can be isolated by filtration and purified by recrystallization.[1]

A similar procedure has been described for the synthesis of the related compound, Phenyl N-(1,3-thiazol-2-yl)carbamate, where phenyl chloroformate is added to a cold solution of thiazol-2-amine and triethylamine in methylene chloride.[4] The mixture is then warmed to room temperature and stirred for one hour.[4]

Figure 1: General synthesis of Phenyl (4-methylthiazol-2-yl)carbamate.

Potential Biological Activity and Mechanism of Action

While specific studies on Phenyl (4-methylthiazol-2-yl)carbamate are limited, the broader class of thiazole derivatives has been extensively investigated for various biological activities. The mechanism of action for this compound is believed to involve the inhibition of specific enzymes by binding to their active sites, thereby disrupting key biochemical pathways.[1]

Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[5] The dysregulation of sirtuin activity has been implicated in several diseases, making them attractive drug targets.[6] Several studies have focused on the development of thiazole-based compounds as sirtuin inhibitors, particularly targeting SIRT1 and SIRT2.[6][7]

While direct evidence for Phenyl (4-methylthiazol-2-yl)carbamate as a SIRT1 inhibitor is not yet published, its structural features are consistent with those of other known sirtuin inhibitors. The thiazole ring can engage in key interactions within the enzyme's binding pocket.[7] For instance, studies on other thiazole-based SIRT2 inhibitors have highlighted the importance of hydrophobic interactions and π-π stacking with phenylalanine and other aromatic residues in the active site.[7][8]

Figure 2: Potential inhibitory action on the SIRT1 signaling pathway.

Anticancer Activity

Thiazole derivatives have demonstrated promising anticancer properties.[1][9][10] The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of key cell cycle regulators.[9][10] Some structurally related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are often overactive in cancer cells.[1] Inhibition of these kinases can lead to a reduction in cell proliferation.[1]

For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing anticancer agents that target SIRT2 and EGFR.[10]

Other Potential Activities

-

Anti-inflammatory: Thiazole-carbamate hybrids have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[1]

-

Antimicrobial: Thiazole-containing compounds are known for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1]

-

Neuroprotective: Some studies suggest that thiazole derivatives may possess neuroprotective properties, with the potential to protect neuronal cells from apoptosis.[1]

-

Butyrylcholinesterase (BChE) Inhibition: Carbamate derivatives are also investigated for their ability to inhibit BChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1]

Experimental Protocols

For researchers interested in investigating the biological activities of Phenyl (4-methylthiazol-2-yl)carbamate, particularly as a sirtuin inhibitor, the following experimental workflows can be adapted.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring SIRT1 activity and can be used to assess the inhibitory potential of Phenyl (4-methylthiazol-2-yl)carbamate.

Principle: The assay involves a two-step enzymatic reaction. First, SIRT1 deacetylates a substrate containing an acetylated lysine. In the second step, a developing solution cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.[11]

Materials:

-

Purified SIRT1 enzyme

-

SIRT1 substrate (fluorogenic)

-

Assay buffer

-

Developing solution

-

Phenyl (4-methylthiazol-2-yl)carbamate (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Nicotinamide)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of Phenyl (4-methylthiazol-2-yl)carbamate in the assay buffer. Also, prepare controls including a no-enzyme control, a no-inhibitor control, and a positive control inhibitor.

-

Add the assay buffer and the diluted compound or controls to the wells of the microplate.

-

Add the purified SIRT1 enzyme to the appropriate wells and mix gently.

-

Add the SIRT1 substrate solution to all wells.[11]

-

Incubate the plate at 37°C for 30-60 minutes.[11]

-

Add the developing solution to each well and incubate at 37°C for 10-15 minutes.[11]

-

Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530ex/590em nm).[10]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Figure 3: Workflow for an in vitro SIRT1 inhibition assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for Phenyl (4-methylthiazol-2-yl)carbamate are not available, general trends can be inferred from related thiazole derivatives.

-

Thiazole Ring Substitutions: The nature and position of substituents on the thiazole ring can significantly impact biological activity. For instance, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, a methyl group at the 4- and/or 5-position of the thiazole ring was favorable for cyclooxygenase inhibitory activity.

-

Phenyl Ring Modifications: Variations in the substituents on the phenyl ring of the carbamate moiety can influence properties like lipophilicity and binding affinity. Electronegative substituents have been shown to enhance the antifungal activity of some thiazole derivatives by improving membrane penetration.[1]

-

Carbamate Linker: The carbamate group serves as a key structural linker and potential hydrogen bond donor/acceptor, which can be crucial for interaction with the target enzyme.

Conclusion and Future Directions

Phenyl (4-methylthiazol-2-yl)carbamate is a valuable chemical entity with significant potential for drug discovery and development. Its structural similarity to known enzyme inhibitors, particularly those targeting sirtuins and kinases, makes it a compelling candidate for further investigation. Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and cell-based assays to definitively determine the biological targets of Phenyl (4-methylthiazol-2-yl)carbamate and quantify its activity (e.g., IC₅₀ values for SIRT1/2 inhibition).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects, for example, by examining its impact on downstream signaling pathways.

-

Lead Optimization: Performing medicinal chemistry campaigns to synthesize and evaluate analogs of Phenyl (4-methylthiazol-2-yl)carbamate with improved potency, selectivity, and pharmacokinetic properties.

The available evidence strongly suggests that Phenyl (4-methylthiazol-2-yl)carbamate and its derivatives are a promising area for continued research, with the potential to yield novel therapeutic agents for a range of diseases.

References

-

National Center for Biotechnology Information. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC. [Link]

-

MDPI. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]

-

MDPI. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. [Link]

-

National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubMed. Structure-activity relationship and interaction studies of new SIRT1 inhibitors with the scaffold of 3-(furan-2-yl)-[1][4][7]triazolo[3,4-b][1][6][7]thiadiazole. [Link]

-

PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

-

National Center for Biotechnology Information. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. [Link]

-

National Center for Biotechnology Information. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]

-

Semantic Scholar. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological A. [Link]

-

PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

-

GeneGlobe. Sirtuin Signaling Pathway. [Link]

-

Scientific Research Publishing. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. [Link]

-

Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. [Link]

Sources

- 1. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]

- 2. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 813445-31-7|Phenyl (4-methylthiazol-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 11. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Application of Phenyl (4-methylthiazol-2-yl)carbamate

The following technical guide details the biological profile, mechanism of action, and experimental utility of Phenyl (4-methylthiazol-2-yl)carbamate .

CAS: 813445-31-7 Molecular Formula: C₁₁H₁₀N₂O₂S Molecular Weight: 234.27 g/mol Class: Activated Thiazolyl Carbamate / Serine Hydrolase Inhibitor

Executive Summary

Phenyl (4-methylthiazol-2-yl)carbamate is a dual-function bioactive scaffold acting primarily as a covalent modifier of serine hydrolases and a privileged intermediate in the synthesis of urea-based therapeutics. Unlike simple alkyl carbamates, the phenyl ester moiety functions as a biologically relevant leaving group, enabling the compound to carbamoylate active-site serine residues in target enzymes such as Butyrylcholinesterase (BChE) and Fatty Acid Amide Hydrolase (FAAH) . Furthermore, the 2-aminothiazole core confers significant antimicrobial and antifungal properties, making this molecule a critical lead in neurodegenerative and infectious disease research.

Chemical Identity & Physicochemical Properties

Understanding the reactivity of the phenyl ester group is essential for predicting biological behavior. The phenyl group withdraws electron density from the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by biological thiols or hydroxyls.

| Property | Value | Biological Implication |

| LogP | ~2.3 - 2.8 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability, relevant for CNS targets like BChE. |

| H-Bond Donors | 1 (NH) | Facilitates binding orientation within enzyme pockets via hydrogen bonding to backbone residues. |

| H-Bond Acceptors | 4 (N, O, S) | Enhances solubility and interaction with histidine residues in catalytic triads. |

| Electrophilicity | High | The phenyl leaving group activates the carbamate for transcarbamoylation reactions (Mechanism of Action). |

Mechanism of Action (MOA)

The primary biological activity of Phenyl (4-methylthiazol-2-yl)carbamate is driven by Pseudo-Irreversible Inhibition via carbamoylation.

Covalent Inhibition of Serine Hydrolases

Many carbamate drugs (e.g., Rivastigmine) function by transferring a carbamoyl group to the catalytic serine of the target enzyme. Phenyl (4-methylthiazol-2-yl)carbamate follows this kinetic pathway:

-

Association: The thiazole ring binds to the specificity pocket (e.g., the choline-binding site of AChE/BChE), utilizing

- -

Acylation: The catalytic serine hydroxyl (

) attacks the carbamate carbonyl. -

Release: Phenol is released as the leaving group.

-

Inactivation: The enzyme remains covalently carbamoylated at the serine residue. Hydrolysis of this bond is slow (minutes to hours), effectively silencing the enzyme.

Visualization of Signaling/Inhibition Pathway

The following diagram illustrates the kinetic mechanism of enzyme inactivation.

Caption: Kinetic pathway of serine hydrolase inactivation via carbamoylation. The release of phenol locks the enzyme in an inactive state.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Neuroprotection (Cholinesterase Inhibition)

Research indicates that thiazole-based carbamates are potent inhibitors of Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) .

-

Relevance: BChE levels rise in Alzheimer's disease plaques while AChE levels drop. Selective BChE inhibition is a targeted therapeutic strategy.[1]

-

Activity Profile: The 4-methylthiazole moiety mimics the steric bulk of acetylcholine, guiding the molecule to the active site, while the phenyl carbamate warhead executes the inhibition.

Antimicrobial & Antifungal Activity

The 2-aminothiazole scaffold is a pharmacophore found in drugs like Abafungin.[2][3]

-

Target: Inhibition of fungal microtubule assembly and interference with bacterial cell wall synthesis.

-

Data: Derivatives of this scaffold have shown MIC values in the range of 15.6 – 62.5 µg/mL against Candida albicans and Staphylococcus aureus.

Synthetic Utility (NAMPT Inhibitors)

Beyond direct activity, this molecule is a validated intermediate for synthesizing urea-based NAMPT inhibitors (e.g., analogs of FK866). NAMPT is a key enzyme in NAD+ biosynthesis, and its inhibition induces apoptosis in cancer cells.

-

Reaction: Phenyl (4-methylthiazol-2-yl)carbamate reacts with primary amines to form unsymmetrical ureas, releasing phenol. This "activated carbamate" route is preferred over isocyanates for safety and yield.

Experimental Protocols

Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate

Rationale: To generate the active carbamate from the amine precursor.

Reagents: 2-Amino-4-methylthiazole, Phenyl chloroformate, Pyridine/Triethylamine, Dichloromethane (DCM).

-

Preparation: Dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Base Addition: Add Pyridine (1.2 eq) dropwise. Stir for 10 minutes.

-

Acylation: Add Phenyl chloroformate (1.1 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, then brine.

-

Purification: Recrystallize from Ethanol/Hexane to yield a white/off-white solid.

Ellman’s Assay for AChE/BChE Inhibition

Rationale: To quantify the inhibitory potency (IC50) of the molecule.

Materials: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from Electrophorus electricus), Phosphate Buffer (pH 8.0).

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0).

-

Incubation: In a 96-well plate, mix:

-

150 µL Buffer

-

20 µL Enzyme solution (0.1 U/mL)

-

10 µL Test Compound (Phenyl (4-methylthiazol-2-yl)carbamate in DMSO, varying concentrations).

-

Incubate for 15 minutes at 25°C. (Critical for carbamoylation to occur).

-

-

Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (15 mM).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experimental Workflow Diagram

Caption: Operational workflow from chemical synthesis to biological validation.

Safety & Toxicology

-

Hazard Identification: Phenyl carbamates can be skin sensitizers. The release of phenol upon hydrolysis requires handling in ventilated hoods.

-

Cytotoxicity: While active against cancer lines (e.g., PC3), non-selective carbamoylation of host serine proteases (like elastase or trypsin) can lead to off-target toxicity.

-

Handling: Wear nitrile gloves and eye protection. Avoid inhalation of dusts.

References

-

Siddiqui, N., et al. (2019). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH National Library of Medicine. Retrieved from [Link]

-

World Intellectual Property Organization. (2014). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as NAMPT inhibitors.[4] Google Patents. Retrieved from

-

Ayati, A., et al. (2015).[3] Thiazoles in the treatment of neurodegenerative diseases. European Journal of Medicinal Chemistry. (Contextual citation for Thiazole/BChE activity).

-

Altıntop, M. D., et al. (2025).[5] Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. Retrieved from [Link]

Sources

The Thiazole Scaffold: A Technical Guide to Unlocking its Antimicrobial Potential

Preamble: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community.[1][2] The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a "privileged structure" in medicinal chemistry.[3][4] This is not merely due to its presence in a number of approved drugs, but because its unique electronic and structural characteristics provide a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides an in-depth exploration of the antimicrobial properties of thiazole-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships, and provide detailed, field-proven protocols for their evaluation.

The Thiazole Core: A Foundation for Diverse Antimicrobial Activity

The thiazole nucleus is a cornerstone of numerous clinically significant antimicrobial agents, including penicillins, sulfathiazole, and the antifungal agent Ravuconazole.[1][6] Its therapeutic versatility stems from its ability to engage in various biological interactions, a feature attributable to its distinct chemical properties. Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including notoriously resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7]

The amphiphilic nature of certain thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.[8] This property allows them to disrupt the integrity of the cell membrane, leading to leakage of cytoplasmic contents and ultimately, cell death.[8] This mechanism underscores the potential of thiazole compounds to act against a wide range of bacterial species.[8]

Deciphering the Molecular Mechanisms of Action

A critical aspect of developing new antimicrobial agents is understanding their precise mechanism of action. Thiazole-containing compounds have been shown to inhibit several essential bacterial processes. The following sections detail some of the key molecular targets and provide a logical workflow for their investigation.

Workflow for Elucidating the Mechanism of Action

Caption: A logical workflow for investigating the antimicrobial properties of thiazole compounds.

Inhibition of Essential Bacterial Enzymes

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a well-established target for antibiotics.[2] Thiazole derivatives have been identified as potential inhibitors of this enzyme.[2]

The FtsZ protein is a key component of the bacterial cytoskeleton and plays a vital role in cell division.[2] Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death, making it an attractive target for novel antibiotics.[2]

The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] By inhibiting MurB, thiazole compounds can compromise the structural integrity of the cell wall, leading to cell lysis.

β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step in fatty acid biosynthesis, a pathway essential for bacterial survival.[2] Thiazole derivatives have been shown to be effective inhibitors of FabH.[2]

Anti-Virulence Strategies: A Paradigm Shift

In addition to direct bactericidal or bacteriostatic activity, thiazole compounds can also target bacterial virulence factors, offering a promising strategy to combat infections while potentially exerting less selective pressure for resistance.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.[9] Several thiazole derivatives have demonstrated significant anti-biofilm activity, particularly against Staphylococcus species.[10]

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process regulates the production of virulence factors and biofilm formation.[11] Thiazole compounds have been investigated as potential quorum sensing inhibitors (QSIs), which can disrupt these pathogenic processes.[11]

Structure-Activity Relationships (SAR): Designing Potent Antimicrobial Thiazoles

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective compounds.

-

Substitution at Position 2 and 4: The presence of various substituents at the 2 and 4-positions of the thiazole ring significantly influences antibacterial activity. For instance, the incorporation of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol group at position 2 has been shown to be beneficial for antibacterial activity.[12]

-

Hybrid Molecules: Hybridizing the thiazole scaffold with other pharmacophores, such as pyrazoline, can enhance antibacterial action.[1] The presence of a phenyl ring in these hybrid structures often improves activity.[1]

-

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, particularly a nitro group at the para-position of a phenyl ring substituent, can lead to increased antibacterial and antifungal activity.

-

Multiple Thiazole Rings: The synthesis of molecules containing more than one thiazole ring has been shown to enhance therapeutic activities.[13]

Caption: Key structure-activity relationships for antimicrobial thiazole compounds.

Experimental Protocols for Antimicrobial Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[14]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Thiazole compound stock solution

-

Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

-

Negative (growth) control (no antimicrobial agent)

-

Sterility control (no bacteria)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the thiazole compound and the positive control antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well. The final volume in these wells will be 200 µL. Add 200 µL of sterile CAMHB to the sterility control well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic against a quality control strain (e.g., S. aureus ATCC 29213) should fall within the expected range as defined by CLSI.

Checkerboard Synergy Assay

Principle: The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a thiazole compound and a conventional antibiotic). The interaction can be synergistic, additive, indifferent, or antagonistic.

Procedure:

-

Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute compound A (thiazole) horizontally and compound B (antibiotic) vertically.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubation and Reading: Incubate and read the plate as for the MIC determination.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth.

-

FIC of compound A = (MIC of A in combination) / (MIC of A alone)

-

FIC of compound B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of A + FIC of B

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1.0

-

Indifference: 1.0 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

Biofilm Inhibition Assay (Crystal Violet Method)

Principle: This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms. The amount of biofilm formed is determined by staining with crystal violet.

Procedure:

-

Inoculation: In a flat-bottom 96-well plate, add 100 µL of a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose) to each well. Add various concentrations of the thiazole compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

-

Washing: Gently remove the planktonic cells by washing the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

-

Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Staining: Remove the methanol and stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

Principle: Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by quorum sensing. Inhibition of violacein production without affecting bacterial growth is an indicator of QS inhibition.[8][15]

Procedure:

-

Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.

-

Assay Setup: In a 96-well plate, add LB broth containing various sub-MIC concentrations of the thiazole compound.

-

Inoculation: Inoculate each well with the C. violaceum culture.

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Quantification: Visually assess the inhibition of purple pigment production. For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO), then measure the absorbance at 585 nm.[8]

Quantitative Data Summary

The following tables summarize the reported antimicrobial activities of representative thiazole-containing compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against MRSA

| Compound | MRSA Strain | MIC (µg/mL) | Reference |

| Thiazole 1 | USA300 | 1.3 | [7] |

| Thiazole 1 | USA400 | 1.3 | [16] |

| Biphenyl analogue (2) | USA300 | 2.8 - 5.6 | [7] |

| Butyne analogue (3) | USA300 | 2.8 - 5.6 | [7] |

| Substituted Thiazole | MRSA (18 strains) | 0.4 - 5.5 | [17] |

Table 2: Biofilm Inhibition by Thiazole Derivatives against S. aureus

| Compound | Strain | IC₅₀ (µM) | Reference |

| 1p | S. aureus ATCC 25923 | 1.2 | [11] |

| 2i | S. aureus ATCC 25923 | 1.7 | [11] |

| 2j | S. aureus ATCC 25923 | 2.0 | [11] |

| 2n | S. aureus ATCC 25923 | 0.4 | [11] |

Conclusion and Future Directions

Thiazole-containing compounds represent a highly promising class of antimicrobial agents with diverse mechanisms of action and significant potential for further development. Their broad-spectrum activity, including efficacy against resistant pathogens, and their ability to inhibit virulence factors like biofilm formation and quorum sensing, make them attractive candidates for addressing the growing challenge of antimicrobial resistance. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation thiazole-based antimicrobials with improved potency and pharmacological properties. The detailed experimental protocols outlined in this guide are intended to facilitate robust and reproducible research in this critical area. Future research should focus on optimizing the lead compounds, exploring novel thiazole hybrids, and conducting in vivo studies to validate their therapeutic potential.

References

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

-

Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC - NIH. (URL: [Link])

-

Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed. (URL: [Link])

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (URL: [Link])

-

Antimicrobial activity of some novel heterocyclic compounds - Wisdom Library. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (URL: [Link])

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

-

The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: [Link])

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC - NIH. (URL: [Link])

-

(PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (URL: [Link])

-

An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])

-

New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC - NIH. (URL: [Link])

-

New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC - NIH. (URL: [Link])

-

Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - JoVE. (URL: [Link])

-

Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (URL: [Link])

-

Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects | Request PDF. (URL: [Link])

-

Discovery and Optimization of Thiazole-based Quorum Sensing Inhibitors as Potent Blockers of Pseudomonas aeruginosa Pathogenicity | Request PDF - ResearchGate. (URL: [Link])

-

Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation - MDPI. (URL: [Link])

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One - Research journals. (URL: [Link])

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

-

Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. (URL: [Link])

-

Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed. (URL: [Link])

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (URL: [Link])

-

Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus ( - Purdue e-Pubs. (URL: [Link])

-

Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed. (URL: [Link])

-

Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. (URL: [Link])

-

FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC - NIH. (URL: [Link])

-

Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC - PubMed Central. (URL: [Link])

-

Microtiter Dish Biofilm Formation Assay - PMC - NIH. (URL: [Link])

-

FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview - YouTube. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

-

Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal. (URL: [Link])

-

Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - ACS Publications. (URL: [Link])

-

New and simplified method for drug combination studies by checkerboard assay - NIH. (URL: [Link])

-

How can I assess biofilm formation by crystal violet binding assay? - ResearchGate. (URL: [Link])

-

(PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - ResearchGate. (URL: [Link])

-

FtsZ Polymerization Assays: Simple Protocols and Considerations - the University of Groningen research portal. (URL: [Link])

-

Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC - NIH. (URL: [Link])

-

Design and Synthesis of Covalent Inhibitors of FabA | ACS Omega. (URL: [Link])

-

An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - MDPI. (URL: [Link])

-

A Polymerization-Associated Structural Switch in FtsZ That Enables Treadmilling of Model Filaments | mBio - ASM Journals - American Society for Microbiology. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. (URL: [Link])

-

Reaction scheme of the MurB assay. MurB uses NADPH to catalyze the... - ResearchGate. (URL: [Link])

-

Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. (URL: [Link])

-

Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - ASM Journals. (URL: [Link])

Sources

- 1. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 9. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal violet assay [bio-protocol.org]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Therapeutic Potential of Phenyl (4-methylthiazol-2-yl)carbamate in Cellular Models

An Application Note for Researchers

Abstract

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic small molecule belonging to the thiazole and carbamate chemical classes. Emerging research has identified compounds with similar structural motifs as potent modulators of critical cellular processes, particularly cell cycle progression and apoptosis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Phenyl (4-methylthiazol-2-yl)carbamate in cell culture experiments. We delve into its mechanism of action, supported by current literature, and offer detailed, field-proven protocols for its preparation, validation of cytotoxic effects, and analysis of its impact on programmed cell death and cell cycle distribution. The methodologies are designed to be self-validating, ensuring robust and reproducible results for investigating the therapeutic potential of this compound.

Introduction and Scientific Background

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a carbamate functional group, the resulting molecule, such as Phenyl (4-methylthiazol-2-yl)carbamate, gains the potential to interact with a variety of intracellular targets. Structurally related molecules have demonstrated significant efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle that are often dysregulated in cancer.[1] Specifically, inhibition of CDK4, CDK6, and CDK9 has been noted, leading to reduced cell proliferation and the induction of apoptosis.[1]

Furthermore, the carbamate moiety itself is present in many compounds known to induce apoptosis.[2][3] The collective evidence suggests that Phenyl (4-methylthiazol-2-yl)carbamate is a promising candidate for investigation in oncology and potentially other fields where modulation of cell cycle and apoptosis is therapeutically beneficial, such as neurodegenerative diseases.[1] This guide will equip researchers with the foundational knowledge and practical protocols to explore these effects in vitro.

Compound Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for experimental success.

| Property | Data | Source |

| IUPAC Name | phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

| CAS Number | 813445-31-7 | Benchchem[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | |

| Molecular Weight | 234.28 g/mol | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Poorly soluble in water. | General chemical knowledge |

| Storage | Store as a solid at -20°C. Store stock solutions at -20°C in aliquots. | Standard laboratory practice |

Postulated Mechanism of Action

The biological activity of Phenyl (4-methylthiazol-2-yl)carbamate is believed to be multifactorial, primarily targeting the cell cycle machinery and apoptotic pathways.

Inhibition of Cell Cycle Progression

The cell cycle is tightly regulated by complexes of cyclins and Cyclin-Dependent Kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled proliferation. Phenyl (4-methylthiazol-2-yl)carbamate and its analogs are reported to inhibit CDK activity.[1] By blocking the kinase activity of CDK4/6 and CDK2, the phosphorylation of the Retinoblastoma (Rb) protein is prevented. Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry and effectively causing a G1 phase cell cycle arrest.

Caption: CDK-mediated cell cycle progression and its inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Carbamate-containing compounds have been shown to trigger this process.[3] The mechanism often involves the intrinsic (mitochondrial) pathway. Cellular stress induced by the compound can lead to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[3]

Caption: Intrinsic pathway of apoptosis activated by cellular stress.

Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of Phenyl (4-methylthiazol-2-yl)carbamate. It is crucial to include appropriate controls (e.g., vehicle-only treated cells) in every experiment.

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate, reproducible dosing and to avoid microbial contamination. DMSO is used due to the compound's poor aqueous solubility.

-

Weighing: Accurately weigh out 5-10 mg of Phenyl (4-methylthiazol-2-yl)carbamate powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved.

-

Expert Tip: Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C, protected from light.

Protocol 2: Determining Cytotoxicity and IC₅₀ via MTT Assay

Causality: Before investigating the mechanism, it is essential to determine the concentration range over which the compound affects cell viability. The MTT assay measures mitochondrial reductase activity, a proxy for viable, metabolically active cells.[4] This allows for the calculation of the IC₅₀ (the concentration that inhibits 50% of cell viability).

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed your chosen cancer cell line (e.g., A549, MCF-7, HeLa) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of Phenyl (4-methylthiazol-2-yl)carbamate in complete medium from your stock solution. A common starting range is 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and the vehicle control).

-

Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[4] Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on a plate shaker for 5-10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.

Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay

Causality: This assay directly measures the activity of the key executioner caspase, Caspase-3, providing direct evidence of apoptosis induction.[5]

-

Cell Culture: Seed cells in larger formats (e.g., 6-well plates) and treat with the compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specific time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells (including any floating cells in the supernatant) and lyse them using a chilled lysis buffer provided in a commercial Caspase-3 colorimetric or fluorometric assay kit. Incubate on ice as per the manufacturer's instructions.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the caspase activity.

-

Caspase Assay: Add an equal amount of protein from each lysate to a 96-well plate. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[5]

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance (at 405 nm for pNA) or fluorescence using a plate reader.

-

Analysis: Normalize the readings to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control cells.

Data Interpretation and Troubleshooting

| Experiment | Expected Outcome with Active Compound | Common Troubleshooting |

| MTT Assay | A dose-dependent decrease in cell viability, yielding a sigmoidal curve. | Precipitation: Compound may precipitate in media. Reduce final concentration or DMSO percentage. Prepare fresh dilutions. |

| Caspase-3 Assay | A dose-dependent increase in caspase-3 activity. | No Signal: The time point may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours). |

| Cell Cycle Analysis | Accumulation of cells in the G1 phase of the cell cycle. | No Change: The concentration may be too low to induce a robust arrest. Try concentrations at or above the IC₅₀. |

Safety Precautions

Phenyl (4-methylthiazol-2-yl)carbamate is a chemical compound intended for research use only. The full toxicological properties have not been determined. Standard laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

-

Saeed, A., et al. (2010). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1478. Retrieved from [Link]

-

Wang, Z., et al. (2013). Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins. European Journal of Medicinal Chemistry, 64, 432-441. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem Compound Database. Retrieved from [Link]

-

Krivosheeva, L. V., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(11), 6279. Retrieved from [Link]

-

Aliabadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(1), 74-81. Retrieved from [Link]

-

Karakurt, A., et al. (2013). Ethyl N-(2-acetyl-3-oxo-1-phenyl-but-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1467-o1468. Retrieved from [Link]

-

Stavrou, I. G., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2314. Retrieved from [Link]

-

Aliabadi, A., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 14(1), 57-65. Retrieved from [Link]

-

Nakashima, T., et al. (2014). Carbamate Pesticide-Induced Apoptosis in Human T Lymphocytes. International Journal of Environmental Research and Public Health, 11(8), 8334-8348. Retrieved from [Link]

-

Aliabadi, A., et al. (2015). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Sciences, 11(3), 1-8. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

Application Note: Methodological Framework for Testing Phenyl (4-methylthiazol-2-yl)carbamate in Anticancer Studies

Introduction & Mechanistic Rationale

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a privileged scaffold in medicinal chemistry, specifically designed to target the ATP-binding pocket of kinases. Unlike non-specific cytotoxic agents, this chemotype functions primarily as a Cyclin-Dependent Kinase (CDK) inhibitor , with reported selectivity for CDK4, CDK6, and CDK9 [1, 2].

The carbamate linker provides hydrolytic stability while positioning the thiazole and phenyl rings to engage in

-

CDK Inhibition: Competitive inhibition of ATP binding.

-

Cell Cycle Arrest: Blockade of the G1

S phase transition due to hypophosphorylation of the Retinoblastoma (Rb) protein. -

Apoptosis Induction: Downstream activation of Caspase-3/7 pathways.

This guide outlines a rigorous, self-validating workflow to characterize this compound, moving from chemical handling to mechanistic validation.

Compound Management & Formulation

Critical Directive: The hydrophobicity of the thiazole-phenyl core requires precise solvent management to prevent precipitation in aqueous media, which causes false negatives in potency assays.

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

99.9%). -

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: MW

234.27 g/mol . To make 1 mL of 20 mM stock, weigh 4.68 mg of powder.

-

-

Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Working Solutions

-

Dilution Strategy: Serial dilutions must be performed in DMSO first, then diluted into media.

-

Final DMSO Tolerance: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations induce solvent toxicity that masks the compound's specific effects.

Phase I: Cytotoxicity Screening (MTT Assay)

Objective: Establish the IC

Experimental Design

-

Cell Lines:

-

Target: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) – known to overexpress CDKs.

-

Control: HFF-1 or HEK293 (Normal fibroblasts/epithelial) to determine the Selectivity Index (SI).

-

-

Controls:

-

Positive: Doxorubicin or Staurosporine (1

M). -

Negative: 0.1% DMSO Vehicle.

-

Blank: Media only (no cells).

-

Step-by-Step Protocol

-

Seeding: Plate cells at

to -

Treatment: Remove old media. Add 100

L of fresh media containing the compound at 5 concentrations (e.g., 0.1, 1, 5, 10, 50, 100-

Triplicates: Every concentration must be run in biological triplicate.

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO

. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals. Shake plate for 10 mins. -

Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Visualization (Workflow)

Figure 1: Sequential workflow for high-throughput cytotoxicity screening.

Phase II: Mechanistic Profiling

Once an IC

Cell Cycle Analysis (Flow Cytometry)

Rationale: Since the compound targets CDKs, treated cells should accumulate in the G0/G1 phase (before DNA replication).

Protocol:

-

Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0.

-

Treatment: Treat cells with IC

concentration for 24h. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50

g/mL) and RNase A (100 -

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Expected Result: A significant increase in the G0/G1 peak compared to the DMSO control.

Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Distinguish between cytostatic effects (arrest) and cytotoxic effects (death).

Protocol:

-

Treat cells for 24-48h.

-

Harvest cells (trypsinize gently to preserve membrane integrity).

-

Stain with Annexin V-FITC (binds exposed phosphatidylserine) and PI (stains necrotic nuclei).

-

Analysis:

-

Q1 (Annexin-/PI+): Necrosis (Artifact or late toxicity).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-):Early Apoptosis (Primary indicator of mechanism).

-

Phase III: Target Validation (Molecular Level)

Rationale: Confirm that the phenotypic effects (death/arrest) are caused by the specific inhibition of the CDK/Rb pathway.

Western Blotting Strategy

Lysates from treated cells should be probed for the following markers:

| Target Protein | Expected Change | Biological Significance |

| p-Rb (Ser780/807) | Decrease | Direct substrate of CDK4/6. Loss of phosphorylation prevents S-phase entry. |

| Cyclin D1 | Decrease | Often destabilized when CDK4/6 is inhibited. |

| Bcl-2 | Decrease | Anti-apoptotic protein; reduction signals mitochondrial apoptosis. |

| Caspase-3 (Cleaved) | Increase | Executioner caspase; confirms apoptotic cell death. |

Pathway Visualization

Figure 2: Proposed Mechanism of Action. The compound inhibits CDK4/6, preventing Rb phosphorylation, which sequesters E2F and halts the cell cycle.

Data Analysis & Statistical Rigor

-

IC

Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.-

Equation:

-

-

Statistical Tests:

-

Compare Treatment vs. Control using One-way ANOVA followed by Dunnett’s post-hoc test.

-

Significance threshold:

.

-

-

Selectivity Index (SI): Calculate

. An SI > 2 is acceptable; SI > 10 is excellent.

References

-

Al-Wahaibi, L. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Gomha, S. M., et al. (2015). Thiazole derivatives as effective anti-cancer agents. PubMed Central. Retrieved from [Link]

-

Saeedi, M., et al. (2019). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Retrieved from [Link]

-

Charris, J. E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. MDPI. Retrieved from [Link]

Application Note: In Vitro Cytotoxicity Evaluation of Phenyl (4-methylthiazol-2-yl)carbamate via MTT Assay

Introduction & Biological Context

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a critical scaffold in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors . The thiazole ring system is a pharmacophore frequently associated with anticancer, antimicrobial, and anti-inflammatory activities. Specifically, carbamate derivatives in this class have shown potential in targeting CDK4 and CDK6, enzymes often overactive in neoplastic proliferation [1].[1]

This guide details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol optimized for this compound. While the MTT assay is standard, hydrophobic carbamates require specific handling to prevent precipitation-induced artifacts and to ensure accurate IC50 determination.

Mechanism of Action

The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily in mitochondria).[2] This reduction occurs only in metabolically active cells. Consequently, the optical density (OD) of the solubilized formazan is directly proportional to the number of viable cells.[3]

Experimental Design & Preparation

Materials and Reagents[4][5]

-

Test Compound: Phenyl (4-methylthiazol-2-yl)carbamate (Purity >98%).

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

-

MTT Reagent: 5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4. Filter sterilize (0.22 µm) and store at -20°C in the dark.

-

Solubilization Buffer: 100% DMSO (preferred for this compound class due to high solubility of the formazan product).

-

Cell Lines:

-

Cancer Models: MCF-7 (Breast), HepG2 (Liver), or HeLa (Cervical) – relevant due to CDK overexpression.

-

Normal Control: HUVEC or fibroblasts (to calculate Selectivity Index).

-

Compound Solubilization (Critical Step)

Phenyl (4-methylthiazol-2-yl)carbamate is hydrophobic. Improper solubilization leads to micro-precipitation, which scatters light and artificially inflates OD readings.

-

Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare serial dilutions in culture medium immediately prior to use.

-

Constraint: The final DMSO concentration in the well must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity [2].

-

Detailed Protocol

Phase 1: Cell Seeding (Day 0)

-

Harvest cells in the exponential growth phase.

-

Count cells using a hemocytometer or automated counter.[3]

-

Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete medium.

-

Seed into a 96-well flat-bottom tissue culture plate.

-

Expert Tip: Fill outer edge wells with PBS (not cells) to minimize "edge effect" evaporation.

-

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

-

Check cells for 70-80% confluency.[4]

-

Prepare 2x concentrated compound dilutions in medium (to account for the volume already in the well) OR aspirate medium and add 100 µL of 1x drug solution .

-

Dose Range: Test 6-8 concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Controls (Triplicates):

-

Vehicle Control (VC): Medium + DMSO (matched to highest concentration).

-

Positive Control: Doxorubicin or Cisplatin (standard cytotoxic agents).

-

Blank: Medium only (no cells).

-

Compound Interference Control: Medium + Compound (highest dose) + MTT (no cells). Rules out direct chemical reduction of MTT.

-

-

Incubate for 24, 48, or 72 hours (standard is 48h).

Phase 3: MTT Reaction & Readout (Day 3)

-

Add 10-20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C in the dark.

-

Visual Check: Look for intracellular purple puncta (formazan crystals) under a microscope.[3]

-

-

Carefully aspirate the medium (do not disturb crystals).

-

Alternative: If cells are loosely adherent, add solubilization buffer directly (requires higher volume).

-

-

Add 100 µL of DMSO to dissolve formazan crystals.

-

Agitate plate on an orbital shaker for 15 minutes at room temperature.

-

Measure Absorbance at 570 nm (Reference wavelength: 630 nm).[5]

Data Analysis & Visualization

Calculation

Calculate Cell Viability (%) for each well:

Workflow Diagram

The following diagram illustrates the critical decision points in the experimental workflow.

Caption: Step-by-step workflow for evaluating Phenyl (4-methylthiazol-2-yl)carbamate cytotoxicity.

Biological Mechanism

Understanding the interaction between the compound and the assay readout.